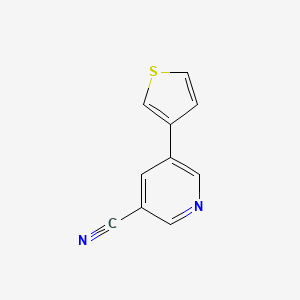

5-(Thiophen-3-yl)nicotinonitrile

Description

Properties

IUPAC Name |

5-thiophen-3-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCARORNUUZCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738403 | |

| Record name | 5-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-14-6 | |

| Record name | 3-Pyridinecarbonitrile, 5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-3-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Thiophene Compounds

Thiophene is a five-membered ring compound, containing four carbon atoms and a sulfur atom. Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Nitrile Compounds

Nitriles are organic compounds that have a −C≡N functional group. The nitrile group is linear with a trivalent nitrogen that is connected by a triple bond to a carbon. Nitriles are found in many useful compounds, including methyl cyanoacrylate, used in super glue, and nitrile rubber, a nitrile-containing polymer used in latex-free laboratory and medical gloves.

Biochemical Analysis

Biochemical Properties

5-(Thiophen-3-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, influencing their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as kinases, which play a pivotal role in cell signaling. By binding to the active site of these enzymes, this compound can prevent substrate binding and subsequent enzyme activation. This inhibition can lead to alterations in downstream signaling events and changes in gene expression patterns. Additionally, this compound can interact with DNA, influencing transcriptional activity and gene regulation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo chemical degradation, leading to the formation of metabolites with different biological activities. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but its stability can be compromised under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of key metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity, which affects its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and influence gene expression. Similarly, modifications such as phosphorylation can affect its localization to other organelles, impacting its biological activity.

Biological Activity

5-(Thiophen-3-yl)nicotinonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a nitrile group attached to a nicotinic framework. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence several biochemical pathways, including:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes, which can lead to altered metabolic processes.

- Receptor Modulation : It may act on neurotransmitter receptors, affecting neuronal signaling and potentially leading to neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 (Lung Cancer) | 0.452 | Doxorubicin | 0.460 |

This data indicates that the compound is nearly as potent as doxorubicin, a standard chemotherapeutic agent, suggesting its potential as an effective anticancer agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may reduce neuronal damage in ischemic conditions by modulating inflammatory pathways and enhancing cellular survival mechanisms .

Case Studies

- In Vitro Evaluation Against Lung Cancer : A study conducted on lung cancer cell lines (A549) demonstrated that this compound significantly inhibited cell proliferation, with an IC50 value comparable to established chemotherapeutics .

- Neuroprotection in Animal Models : In rodent models of ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological outcomes, suggesting its potential for treating neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

5-(Thiophen-3-yl)nicotinonitrile and its derivatives have shown promising anticancer properties. Research indicates that nicotinonitrile hybrids can act as inhibitors of critical kinases involved in cancer progression:

- Aurora Kinase Inhibition : Compounds derived from nicotinonitrile have been identified as potent inhibitors of Aurora kinases, which are essential for mitotic processes in cancer cells. For instance, certain derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential as therapeutic agents .

- EGFR Tyrosine Kinase Inhibition : The epidermal growth factor receptor (EGFR) is often overexpressed in tumors. Studies have shown that specific nicotinonitrile derivatives exhibit significant inhibition of EGFR with IC50 values around 0.6 µM, suggesting their utility in treating cancers such as non-small cell lung cancer .

1.2 Antibacterial Properties

The antibacterial activity of this compound has also been explored. Research has indicated that derivatives of this compound exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.9 µg/mL |

| This compound | Escherichia coli | 15.6 µg/mL |

These findings suggest that this compound could be developed into new antibacterial agents .

Agricultural Applications

2.1 Fungicidal Activity

In agriculture, derivatives of nicotinonitrile have been evaluated for their fungicidal properties against plant pathogens:

- A study demonstrated that certain derivatives exhibited effective fungicidal activity against cucumber downy mildew, with effective concentrations (EC50) significantly lower than those of established fungicides like diflumetorim .

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| 4f | Pseudoperonospora cubensis | 1.96 |

| Control | Diflumetorim | 21.44 |

This highlights the potential for these compounds to serve as effective alternatives to conventional fungicides .

Materials Science Applications

3.1 Synthesis of Advanced Materials

This compound has been utilized in the synthesis of advanced materials, particularly in the development of nanomagnetic metal-organic frameworks (MOFs). These frameworks can be employed for drug delivery systems and catalysis:

- Recent studies have shown that MOFs incorporating nicotinonitriles can enhance the stability and efficacy of drug candidates, providing a new avenue for pharmaceutical applications .

Case Studies

Case Study 1: Anticancer Drug Development

A series of experiments were conducted to evaluate the anticancer efficacy of various nicotinonitrile derivatives on A549 lung cancer cells. The study revealed that compounds exhibiting structural modifications at the thiophene moiety significantly enhanced cytotoxicity compared to unmodified analogs.

Case Study 2: Agricultural Field Trials

Field trials assessing the effectiveness of a selected nicotinonitrile derivative against cucumber downy mildew showed a reduction in disease incidence by over 70%, outperforming traditional chemical treatments and suggesting a viable path for sustainable agricultural practices.

Comparison with Similar Compounds

Substituent Effects: Thiophene vs. Furan and Phenyl Derivatives

Nicotinonitrile derivatives with varying substituents exhibit divergent properties. Key analogs include:

Key Observations :

- Thiophene vs. However, furan derivatives like 6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile exhibit moderate corrosion inhibition (e.g., ~85% efficiency for carbon steel in HCl) due to methoxy group electron-donating effects .

- Triazole Derivatives : Nitrogen-rich triazole-thione compounds demonstrate superior inhibition efficiency (>90%) owing to strong coordination with metal surfaces via lone pairs on nitrogen and sulfur .

Electronic and Quantum Chemical Properties

Density functional theory (DFT) studies using hybrid functionals (e.g., Becke’s exact exchange-correlation models) reveal that sulfur-containing compounds like this compound exhibit:

- Higher HOMO (highest occupied molecular orbital) energies (-5.2 eV) compared to furan analogs (-5.8 eV), indicating greater electron-donating capacity .

- Enhanced charge-transfer interactions with metal substrates, as evidenced by larger dipole moments (~4.5 Debye) vs. furan derivatives (~3.8 Debye) .

Corrosion Inhibition Performance

- Thiophene Derivatives: Predicted inhibition efficiency of ~80–85% in acidic media, comparable to furan-based nicotinonitriles but lower than triazole-thiones (~92%) .

- Adsorption Mechanism : Thiophene’s sulfur may facilitate chemisorption via covalent bonding with iron, whereas furan derivatives rely on physisorption through π-electrons .

Preparation Methods

Direct Cyanation of 3-Bromothiophenylpyridine

One efficient method to prepare this compound involves the palladium-catalyzed cyanation of 3-bromopyridine derivatives with potassium cyanide in the presence of organopalladium catalysts such as Pd2(dba)3 (tri(dibenzylideneacetone)dipalladium). This method yields 3-nicotinonitrile derivatives with high efficiency (up to 93% yield reported for related compounds) and can be adapted for thiophene-substituted pyridines by starting from 3-bromothiophenylpyridine precursors.

Multi-Component Condensation Reactions

Another approach involves multi-component condensation reactions where 1,2,3-triazole chalcones, malononitrile, and sodium alkoxides are reacted to form substituted nicotinonitrile derivatives. Although this method is more commonly applied to phenyl-substituted nicotinonitriles, analogous strategies could be adapted for thiophene-substituted variants by using thiophene chalcones or equivalents.

Stetter Reaction Followed by Functional Group Transformations

A more general and industrially scalable approach for related nicotinonitriles involves the Stetter reaction between pyridylaldehydes and acrylonitrile in the presence of sodium cyanide and a polar aprotic solvent such as dimethylformamide at moderate temperatures (30–40 °C). This reaction yields ketonitrile intermediates, which upon reduction and cyclization steps can be converted into various nicotinonitrile derivatives.

While this method is described specifically for nicotine synthesis, the underlying chemistry—Stetter reaction followed by reduction and functionalization—can be adapted for the synthesis of this compound by substituting the pyridylaldehyde with a thiophene-substituted pyridylaldehyde or by modifying the acrylonitrile component.

Cross-Coupling Reactions

Suzuki or Stille cross-coupling reactions are widely used to attach thiophene rings to pyridine frameworks. Starting from 5-bromo- or 5-iodonicotinonitrile, palladium-catalyzed coupling with 3-thiopheneboronic acid or 3-thiophenylstannane can furnish this compound efficiently under mild conditions. This approach allows for high regioselectivity and functional group tolerance, making it a preferred method for preparing thiophene-substituted nicotinonitriles.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Cyanation | 3-Bromothiophenylpyridine, KCN | Pd2(dba)3 | 80 °C | ~90 | High yield, direct cyanation |

| Multi-Component Condensation | Thiophene chalcones, malononitrile | Sodium alkoxides | Reflux in alcohols | Moderate | Versatile but less common for thiophene |

| Stetter Reaction + Reduction | Thiophene-substituted pyridylaldehyde, acrylonitrile | Sodium cyanide, DMF, reducing agents | 30–40 °C, then hydrogenation | High | Scalable, adaptable for various derivatives |

| Suzuki/Stille Cross-Coupling | 5-Halonicotinonitrile, 3-thiopheneboronic acid/stannane | Pd(PPh3)4 or Pd catalysts | Mild, inert atmosphere | High | Regioselective, widely used |

Detailed Research Findings and Notes

The palladium-catalyzed cyanation method offers a direct route to nicotinonitrile derivatives with high purity and yield, making it suitable for laboratory and industrial synthesis.

Multi-component condensation reactions provide structural diversity but may require optimization for thiophene substrates due to potential side reactions or lower reactivity.

The Stetter reaction-based approach is well-documented for pyridine derivatives and can be adapted for thiophene-substituted aldehydes, offering a versatile synthetic platform with potential for scale-up.

Cross-coupling reactions are highly reliable for introducing thiophene substituents onto preformed nicotinonitrile scaffolds, allowing for late-stage functionalization and diversification.

Purification techniques following synthesis typically include column chromatography using solvent systems such as ethyl acetate/hexane or chloroform/methanol, recrystallization, or distillation depending on the physical properties of the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Thiophen-3-yl)nicotinonitrile?

- Methodological Answer : A key synthetic strategy involves Suzuki-Miyaura cross-coupling between 5-boronic acid derivatives of nicotinonitrile (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile) and thiophene halides. This method leverages palladium catalysts to form the C–C bond between the pyridine and thiophene moieties . Alternative routes may involve nucleophilic substitution or transition-metal-catalyzed coupling of pre-functionalized intermediates. Ensure inert conditions and monitor reaction progress via TLC or LC-MS.

Q. How is this compound characterized structurally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR confirm connectivity, with thiophene protons appearing as distinct aromatic signals (δ 7.0–7.5 ppm) and nitrile groups as sharp singlets (C≡N stretching ~2200 cm in IR) .

- X-ray Diffraction (XRD) : For solid-state analysis, single-crystal XRD (using SHELX software ) resolves bond lengths and angles. For example, related thiophene-pyridine hybrids exhibit dihedral angles of 10–15° between aromatic rings .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Screen for antiviral or kinase-inhibitory activity:

- Antiviral Assays : Derivatives like 4,6-dimethyl-2-sulfanyl nicotinonitriles show activity against Tobacco Mosaic Virus (TMV) at 30 µg/mL . Use leaf-disk or protoplast-based infectivity models.

- Kinase Inhibition : Analogues such as CHIR-99021 (a nicotinonitrile-containing GSK-3β inhibitor) are evaluated via enzymatic assays (IC values) and cellular models (e.g., Wnt/β-catenin signaling) .

Advanced Research Questions

Q. How do catalyst systems influence the efficiency of synthesizing this compound?

- Methodological Answer : Nickel catalysts (e.g., Ni(cod)/dppf) enhance decarbonylative coupling reactions for sulfur-containing heterocycles. Optimize ligand choice (e.g., phosphines) and solvent polarity (DMF or THF) to improve yields. Monitor side reactions (e.g., desulfurization) via GC-MS . Compare turnover numbers (TON) with palladium-based systems for scalability.

Q. What intermolecular forces govern the crystal packing of this compound?

- Methodological Answer : Analyze hydrogen bonding and π-π interactions using graph-set analysis (Etter’s rules):

- Hydrogen Bonds : Nitrile groups may act as weak acceptors with adjacent C–H donors (e.g., thiophene C–HN≡C motifs).

- π-Stacking : Thiophene and pyridine rings often form offset stacks (3.5–4.0 Å spacing). Use SHELXL for refinement and Mercury for visualization .

Q. How do substituent modifications alter bioactivity in nicotinonitrile-thiophene hybrids?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

| Substituent Position | Bioactivity (TMV Inhibition) | Reference |

|---|---|---|

| 4,6-Dimethyl, 2-sulfanyl | IC = 30 µg/mL | |

| 5-Trifluoromethyl | Reduced activity (~50 µg/mL) |

- Contradiction Analysis : Electron-withdrawing groups (e.g., CF) may reduce potency due to steric hindrance, while methyl groups enhance lipophilicity. Validate via molecular docking (e.g., AutoDock Vina) to target viral coat proteins .

Data Contradictions and Resolution

- Issue : Variability in antiviral activity across derivatives (e.g., 4,6-dimethyl vs. trifluoromethyl substituents).

- Resolution : Control experiments should standardize assay conditions (e.g., viral strain, cell type). Use crystallography to confirm structural integrity and rule out polymorphism .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.